molecular formula C13H8F2O2 B1354180 3-(3,5-difluorophenyl)benzoic Acid CAS No. 177734-83-7

3-(3,5-difluorophenyl)benzoic Acid

Cat. No. B1354180
CAS RN: 177734-83-7
M. Wt: 234.2 g/mol
InChI Key: DVVDXEXZIAKVDO-UHFFFAOYSA-N
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Description

3-(3,5-difluorophenyl)benzoic Acid is a chemical compound with the empirical formula C9H6F2O2 . It is a type of fluorinated building block . The compound is also known by other names such as 3,5-Difluorohydrocinnamic acid and 3-(3,5-Difluorophenyl)propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(3,5-difluorophenyl)benzoic Acid consists of a benzene ring attached to a carboxyl group (COOH) and a difluorophenyl group . The compound has a molecular weight of 186.16 .


Physical And Chemical Properties Analysis

3-(3,5-difluorophenyl)benzoic Acid is a solid compound . It has a melting point of 59-61 °C . The compound is soluble in water, and its solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-(3,5-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDXEXZIAKVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465469
Record name 3-(3,5-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-difluorophenyl)benzoic Acid

CAS RN

177734-83-7
Record name 3′,5′-Difluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177734-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 3,5-difluorophenyl-dihydroxyborane (3 g), 3-iodobenzoic acid (3.37 g), sodium carbonate (4.31 g) and palladium(II) acetate (0.030 g) in water (60 ml) was stirred at room temperature for six hours. The reaction mixture was filtered and was washed with ether (30 ml) twice. The aqueous layer was adjusted to pH 2 with 6N hydrochloric acid. The crystalline was collected, washed with water and dried to afford 3-(3,5-difluorophenyl)benzoic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One

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